2-(3-Isopropenyl-phenyl)-[1,3]dioxolane
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Overview
Description
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane is a chemical compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This particular compound features a phenyl group substituted with an isopropenyl group at the 3-position, making it a unique derivative of dioxolane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropenyl-phenyl)-[1,3]dioxolane typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for dioxolanes, including this compound, often involve similar acetalization processes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or MCPBA.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or MCPBA in dichloromethane.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Isopropenyl-phenyl)-[1,3]dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The isopropenyl group may also participate in electrophilic or nucleophilic reactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane: Similar structure but lacks the isopropenyl group.
2-Benzyl-1,3-dioxolane: Features a benzyl group instead of an isopropenyl group.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and potential bioactivity compared to other dioxolanes .
Properties
CAS No. |
153329-06-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-prop-1-en-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8,12H,1,6-7H2,2H3 |
InChI Key |
UGQQFPCOJFHOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC(=C1)C2OCCO2 |
Origin of Product |
United States |
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